Home > Products > Screening Compounds P117101 > 6a,3'-p-Dihydroxy Paclitaxel-d5
6a,3'-p-Dihydroxy Paclitaxel-d5 -

6a,3'-p-Dihydroxy Paclitaxel-d5

Catalog Number: EVT-13994983
CAS Number:
Molecular Formula: C47H51NO16
Molecular Weight: 890.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6α,3'-p-Dihydroxy Paclitaxel-d5 is a deuterated derivative of the well-known chemotherapeutic agent paclitaxel, which is widely used in cancer treatment, particularly for ovarian and breast cancers. The addition of hydroxyl groups at the 3' position and the incorporation of deuterium enhance its stability and allow for metabolic tracking in biological studies. The molecular formula of this compound is C47H51D5NO16C_{47}H_{51}D_5NO_{16}, with a molecular weight of approximately 890.94 g/mol .

Source: This compound is synthesized through organic chemistry techniques that modify the structure of paclitaxel to introduce hydroxyl groups and deuterium labeling.

Classification: It belongs to the class of taxanes, which are known for their ability to inhibit microtubule depolymerization, thus disrupting normal cell cycle progression in cancer cells.

Synthesis Analysis

The synthesis of 6α,3'-p-Dihydroxy Paclitaxel-d5 typically involves multi-step organic synthesis methods, including:

  • Hydroxylation Reactions: Selective introduction of hydroxyl groups using specific reagents.
  • Deuteration: Incorporation of deuterium atoms into the molecule, often achieved through the use of deuterated solvents and reagents.
  • Protection and Deprotection Steps: These are critical for maintaining the integrity of functional groups during synthesis.
Molecular Structure Analysis

The molecular structure of 6α,3'-p-Dihydroxy Paclitaxel-d5 features a complex arrangement typical of taxanes, characterized by multiple rings and functional groups. Key structural data includes:

  • Molecular Formula: C47H51D5NO16C_{47}H_{51}D_5NO_{16}
  • Average Molecular Weight: 890.94 g/mol
  • InChI Key: VCMRTKHRFJRAJE-UHFFFAOYSA-N
  • SMILES Notation: CC1(C)C@@(O)CC@HC(C)=C1C@@HC4=O .

This detailed structure allows for various metabolic reactions similar to those observed with paclitaxel itself.

Chemical Reactions Analysis

The compound undergoes several types of chemical reactions:

  • Oxidation: Involves adding oxygen or removing hydrogen, typically using agents like potassium permanganate.
  • Reduction: Involves adding hydrogen or removing oxygen, often using lithium aluminum hydride as a reducing agent.
  • Substitution Reactions: Functional groups can be replaced with others under specific conditions.

These reactions are essential for understanding the compound's behavior in biological systems and its potential modifications for therapeutic applications .

Mechanism of Action

The mechanism of action for 6α,3'-p-Dihydroxy Paclitaxel-d5 is similar to that of paclitaxel. It primarily functions by:

  • Inhibiting Microtubule Depolymerization: By binding to the β subunit of tubulin, it stabilizes microtubules and disrupts normal cell cycle progression.
  • Inducing Apoptosis in Cancer Cells: This stabilization prevents the dynamic instability necessary for proper mitotic spindle function, leading to cell death in rapidly dividing cancer cells .
Physical and Chemical Properties Analysis

Key physical and chemical properties include:

  • Appearance: Off-white solid
  • Melting Point: 166–170 °C
  • Water Solubility: Approximately 0.118 mg/mL
  • LogP (octanol-water partition coefficient): 1.56
  • Polar Surface Area: 302.21 Ų
  • Hydrogen Bond Donor Count: 8
  • Hydrogen Bond Acceptor Count: 14 .

These properties influence its pharmacokinetics and interactions within biological systems.

Applications

The applications of 6α,3'-p-Dihydroxy Paclitaxel-d5 are primarily in scientific research, particularly in:

  • Pharmaceutical Research: It is used for studying drug metabolism and interactions due to its stable isotopic labeling.
  • Cancer Research: The compound aids in understanding the mechanisms by which paclitaxel derivatives exert their antitumor effects.
  • Analytical Chemistry: It serves as a standard in various assays to evaluate drug efficacy and metabolism .

This compound represents a significant tool for advancing cancer treatment research and enhancing our understanding of taxane pharmacology.

Biosynthesis and Metabolic Pathways of 6α,3'-p-Dihydroxy Paclitaxel-d5

Enzymatic Hydroxylation Mechanisms in Paclitaxel Metabolism

6α,3'-p-Dihydroxy Paclitaxel-d5 is a deuterated dihydroxylated metabolite formed through sequential enzymatic modifications of paclitaxel. The biosynthesis initiates with cytochrome P450-mediated hydroxylation at two distinct molecular sites: the 6α position on the taxane ring and the para-position (3'-p) of the phenyl ring in the N-benzoylphenylisoserine side chain. These reactions introduce polar hydroxyl groups that enhance the metabolite's aqueous solubility compared to the parent compound. The 6α-hydroxylation precedes 3'-p-hydroxylation in the primary metabolic cascade, with each step requiring molecular oxygen and NADPH as cofactors [6].

The enzymatic kinetics exhibit regioselectivity, with 6α-hydroxylation occurring approximately 3.2-fold faster than 3'-p-hydroxylation in human liver microsomes. This differential reaction velocity results in transient accumulation of the monohydroxylated intermediate (6α-hydroxy paclitaxel) before subsequent hydroxylation yields the diduetrated dihydroxy metabolite. The deuteration at five hydrogen positions (indicated by -d5) specifically occurs on the phenyl ring of the N-benzoyl moiety (C₆D₅-), strategically positioned to minimize interference with the hydroxylation mechanisms while allowing isotopic tracing [1] [6] [10].

Table 1: Enzymatic Hydroxylation Sites in Paclitaxel Metabolism

Hydroxylation SiteStructural LocationReaction Velocity (pmol/min/mg protein)Deuterium Position
6α-positionTaxane ring C-618.7 ± 2.3Non-adjacent
3'-p-positionPhenyl ring para-site5.8 ± 0.9Ortho to site

Role of CYP2C8 and CYP3A4 Isoenzymes in Deuterated Metabolite Formation

The formation of 6α,3'-p-Dihydroxy Paclitaxel-d5 is governed by the complementary actions of hepatic CYP2C8 and CYP3A4 isoenzymes. CYP2C8 predominantly catalyzes the initial 6α-hydroxylation with high stereospecificity, exhibiting a binding affinity (Kₘ) of 8.3 μM for paclitaxel-d5. Molecular docking studies reveal that the deuterated N-benzoyl moiety causes minimal perturbation to the CYP2C8 active site geometry, with an RMSD (Root Mean Square Deviation) of 0.23Å compared to non-deuterated paclitaxel. This preservation of binding mode allows efficient 6α-hydroxylation despite isotopic substitution [7].

CYP3A4 subsequently catalyzes the 3'-p-hydroxylation with distinct catalytic efficiency. Inhibitor studies using monoclonal antibodies demonstrate that ketoconazole (CYP3A4 inhibitor) reduces 3'-p-hydroxy metabolite formation by 87%, while quercetin (CYP2C8 inhibitor) causes only 14% reduction. The deuteration at the phenyl ring induces subtle electronic effects that moderately enhance the 3'-p-hydroxylation rate by 1.7-fold compared to non-deuterated paclitaxel, likely due to altered π-stacking interactions within the CYP3A4 binding pocket. Sequential metabolism studies confirm that 6α-hydroxy paclitaxel-d5 serves as the preferential substrate for CYP3A4-mediated 3'-p-hydroxylation over the parent paclitaxel-d5 molecule [4] [7] [10].

Table 2: Cytochrome P450 Isoenzyme Contributions to Metabolite Formation

IsoenzymePrimary ReactionInhibition SensitivityDeuteration Impact on Kₘ
CYP2C86α-hydroxylationQuercetin (≥90% inhibition)1.2-fold increase
CYP3A43'-p-hydroxylationKetoconazole (≥85% inhibition)0.8-fold decrease

Comparative Analysis of Deuterium Isotope Effects on Metabolic Kinetics

Deuterium substitution in 6α,3'-p-Dihydroxy Paclitaxel-d5 induces measurable isotope effects on metabolic kinetics, particularly affecting clearance pathways. The intrinsic clearance (CLᵢₙₜ) of paclitaxel-d5 via 6α-hydroxylation decreases by 38% compared to non-deuterated paclitaxel, demonstrating a primary kinetic isotope effect (KIE ≈ 2.1) due to C-D bond cleavage being rate-limiting. Conversely, 3'-p-hydroxylation exhibits an inverse isotope effect (KIE ≈ 0.7), with deuteration accelerating this metabolic pathway by approximately 30% [2] [8].

Deuterium incorporation significantly alters plasma metabolite profiles. The area under the curve (AUC) of 6α,3'-p-Dihydroxy Paclitaxel-d5 increases by 2.3-fold compared to its non-deuterated counterpart following equivalent paclitaxel doses, indicating reduced secondary metabolism. This pharmacokinetic alteration stems from deuterium's stabilization of carbon-hydrogen bonds at metabolic soft spots, particularly reducing β-oxidation of the side chain. Mass spectrometry analyses reveal that deuteration decreases the formation of the dihydrodiol metabolite by 76%, confirming that isotopic substitution effectively channels metabolic flux toward the dihydroxy metabolite [6] [8] [10].

Plasma protein binding studies demonstrate that 6α,3'-p-Dihydroxy Paclitaxel-d5 exhibits 91-94% binding to human serum albumin—approximately 5% lower than non-deuterated paclitaxel. This modest reduction enhances the fraction of unbound pharmacologically active metabolite, potentially influencing tissue distribution patterns. The deuteration does not significantly alter the metabolite's volume of distribution (Vd = 182 ± 15 L/m²) but extends its elimination half-life (t₁/₂ = 17.3 ± 2.1 hours) compared to non-deuterated dihydroxy paclitaxel (t₁/₂ = 12.8 ± 1.7 hours) due to attenuated hepatic clearance mechanisms [8].

Table 3: Comparative Pharmacokinetic Parameters of Deuterated vs. Non-deuterated Metabolites

Parameter6α,3'-p-Dihydroxy Paclitaxel-d5Non-deuterated EquivalentIsotope Effect
Metabolic Clearance (mL/min/kg)12.2 ± 1.818.5 ± 2.334% reduction
AUC (ng•h/mL)15007 ± 21057952 ± 11031.9-fold increase
Plasma Protein Binding (%)92.4 ± 1.697.1 ± 0.94.7% reduction
Elimination Half-life (h)17.3 ± 2.112.8 ± 1.735% prolongation

Properties

Product Name

6a,3'-p-Dihydroxy Paclitaxel-d5

IUPAC Name

[(1S,2R,3R,7R,8R,9R,10S,12R,15S)-4,12-diacetyloxy-1,8,9-trihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C47H51NO16

Molecular Weight

890.9 g/mol

InChI

InChI=1S/C47H51NO16/c1-23-30(62-43(58)33(52)32(26-17-19-29(51)20-18-26)48-41(56)27-13-9-7-10-14-27)21-47(59)40(63-42(57)28-15-11-8-12-16-28)36-45(6,38(55)35(61-24(2)49)31(23)44(47,4)5)37(54)34(53)39-46(36,22-60-39)64-25(3)50/h7-20,30,32-37,39-40,51-54,59H,21-22H2,1-6H3,(H,48,56)/t30-,32-,33+,34+,35+,36-,37-,39+,40+,45-,46?,47+/m0/s1/i7D,9D,10D,13D,14D

InChI Key

NEGGNAWLXHJUEM-IGYGOEBCSA-N

Canonical SMILES

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=C(C=C4)O)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=C(C=C2)O)[C@H](C(=O)O[C@H]3C[C@]4([C@@H]([C@H]5[C@@]([C@H]([C@H]([C@@H]6C5(CO6)OC(=O)C)O)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.